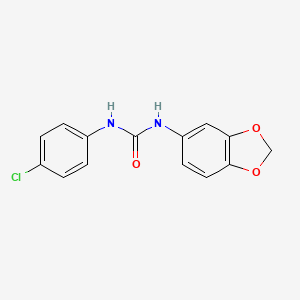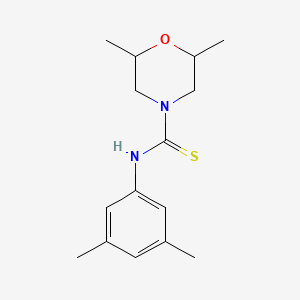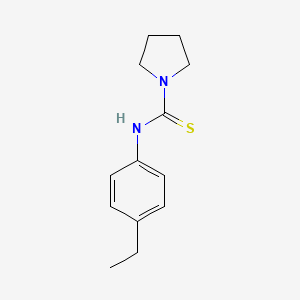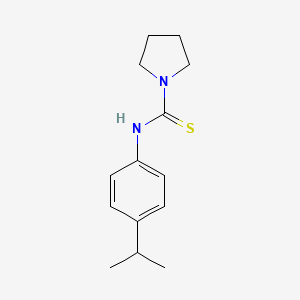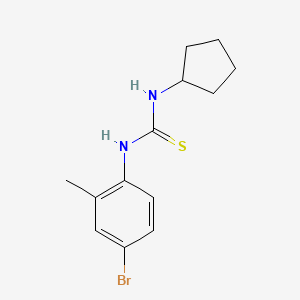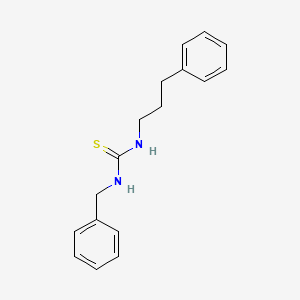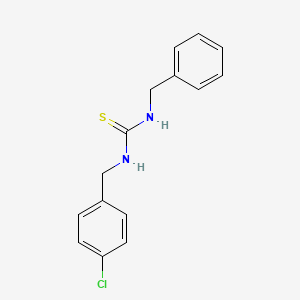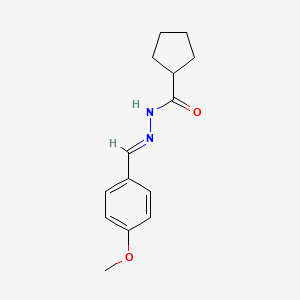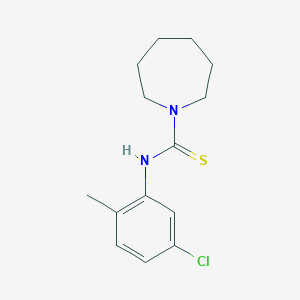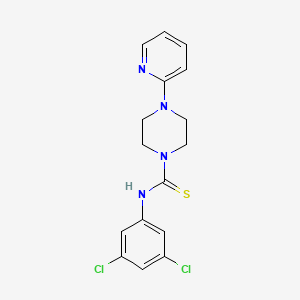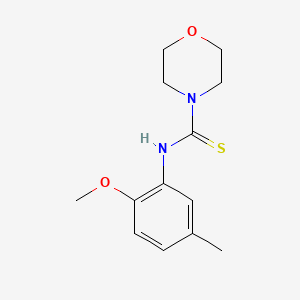
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide, also known as MMCA, is a chemical compound that belongs to the class of thiosemicarbazones. It is a yellow crystalline powder that is soluble in organic solvents. MMCA has been found to have various biological activities and has been studied extensively in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it has been proposed that N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as ribonucleotide reductase and topoisomerase II. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has also been found to induce oxidative stress in cancer cells, leading to cell death. Additionally, N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its broad spectrum of biological activities. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to have anticancer, antiviral, and antimicrobial properties, making it a useful compound for studying various diseases. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been found to be toxic to normal cells at high concentrations, making it important to use appropriate safety measures when handling the compound.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide. One direction is to study its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential use in treating viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide and to develop safer and more effective derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been studied for its potential use in various scientific research applications. It has been found to have anticancer, antiviral, and antimicrobial properties. N-(2-methoxy-5-methylphenyl)-4-morpholinecarbothioamide has been studied extensively for its anticancer activity, particularly against breast cancer, lung cancer, and leukemia. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-4-12(16-2)11(9-10)14-13(18)15-5-7-17-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOHHQUNMVZBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-methylphenyl)morpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




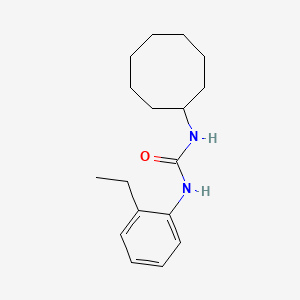
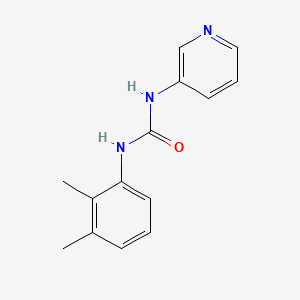
![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
